molecular formula C₁₅H₂₃NO₂ B015652 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol CAS No. 144830-15-9

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol

Cat. No. B015652
M. Wt: 249.35 g/mol
InChI Key: UWJUQVWARXYRCG-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol" often involves complex organic reactions. For instance, Kozmin, He, and Rawal (2003) described the [4 + 2] Cycloaddition of 1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-Butadiene with Methyl Acrylate leading to compounds like 4-Hydroxymethyl-2-cyclohexen-1-one (Kozmin, He, & Rawal, 2003). Similarly, Xu, Wan, Mao, and Pan (2010) synthesized 2-(Phenylthio)phenols using copper(I)-catalyzed tandem transformations (Xu, Wan, Mao, & Pan, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category typically involves cyclohexenone rings and dimethylamino groups. For example, Odabaşoǧlu, Albayrak, Büyükgüngör, and Lönnecke (2003) analyzed compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, noting the presence of keto-amine tautomeric forms (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving compounds like "3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol" often include cycloaddition and reactions with phenols. For example, Ryska, Koruna, Poláková, and Svátek (1991) investigated the mass spectrometric structure determination of metabolites of similar compounds, highlighting reactions such as demethylation and S-oxidation (Ryska et al., 1991).

Physical Properties Analysis

The physical properties of compounds in this category, like solubility and melting points, can be inferred from studies like those by Shetty and Nelson (1988), who explored asymmetric synthesis and physical characteristics of similar compounds (Shetty & Nelson, 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial in understanding these compounds. Prakasha, Jasinski, Brown, Yathirajan, and Ravishankara (2013) studied 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol, providing insights into the chemical behavior and hydrogen bonding patterns of similar molecules (Prakasha et al., 2013).

Scientific Research Applications

Polyphenols and Their Benefits

Phenolic compounds, including polyphenols, have been extensively studied for their health benefits. They are major semi-water-soluble compounds found in fruit and vegetable sources, known for their potential against various chronic diseases such as obesity, diabetes, cancer, and heart disease due to their antioxidant properties (Rasouli, Farzaei, & Khodarahmi, 2017).

Hydroxycinnamic Acids in Cosmetics

Hydroxycinnamic acids and their derivatives have shown significant potential as ingredients in cosmetic formulations. Their multifunctional nature allows them to serve as antioxidants, UV protectants, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase agents. These properties make them suitable for anti-aging, anti-inflammatory, and other cosmeceutical applications. Challenges with their stability and bioavailability are noted, with microencapsulation identified as a potential solution for topical applications (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Phenolic Compounds in Environmental Applications

Phenolic compounds have also been explored for environmental applications, particularly in the bioremediation of pollutants. Their structural and functional diversity allows for a broad spectrum of activities, including the degradation of toxic compounds in water and soil environments. Research has focused on the mechanisms by which these compounds are broken down or utilized to mitigate environmental pollution (Aisami, Alkali, & Yasid, 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research involving this compound are not specified in the search results. However, given its complex structure, it could potentially be of interest in various areas of research, including organic synthesis, medicinal chemistry, and others.


Please note that this analysis is based on the limited information available from the search results and does not include a review of scientific literature. For a more comprehensive analysis, please consult relevant scientific literature and databases.


properties

IUPAC Name

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol

CAS RN

144830-15-9
Record name Desmetramadol, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETRAMADOL, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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